P2X3 Antagonist Potency Comparison: DFB vs. Lead Clinical Candidates
Within the 1,3‑thiazol‑2‑yl benzamide series disclosed in Bayer patents, the 2,4‑difluorophenyl derivative (DFB) exhibits moderate P2X3 antagonist activity. Representative example compounds from the same patent family demonstrate a range of IC₅₀ values from low nanomolar to sub‑micromolar, and DFB is positioned as an early‑stage probe rather than a development candidate [1]. In a human P2X3 calcium‑flux assay, the structurally related comparator N‑(2,4‑difluorophenyl)-4‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 321430‑17‑5) displayed an IC₅₀ of 375 nM, providing a benchmark for the activity landscape of 2,4‑difluorophenyl congeners .
| Evidence Dimension | P2X3 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Quantitative IC₅₀ data for DFB not disclosed in public domain; classified as a probe compound within the 1,3‑thiazol‑2‑yl benzamide series [1]. |
| Comparator Or Baseline | N‑(2,4‑difluorophenyl)-4‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 321430‑17‑5): IC₅₀ = 375 nM (human P2X3) . |
| Quantified Difference | DFB lacks the 4‑fluoro substituent on the terminal phenyl ring present in the comparator. SAR from the patent indicates that removal of the 4‑fluorophenyl substitution reduces P2X3 affinity by approximately 2‑ to 5‑fold, suggesting DFB may exhibit IC₅₀ values in the high nanomolar to low micromolar range [1]. |
| Conditions | Human P2X3 receptor expressed in recombinant cell lines; calcium‑flux fluorescence assay (Fluo‑4 AM). |
Why This Matters
For procurement decisions, understanding that DFB is an intermediate‑potency probe rather than a high‑potency lead prevents its misapplication in assays requiring sub‑100 nM antagonist activity.
- [1] Bayer AG. 1,3‑thiazol‑2‑yl substituted benzamides. Patent US10174016B2. Example compounds and SAR. 2019. View Source
